4-(4-Hydroxy-3-{[(2-methylphenyl)imino]methyl}benzyl)-2-{[(2-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3-{[(2-methylphenyl)imino]methyl}benzyl)-2-{[(2-methylphenyl)imino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-{[(2-methylphenyl)imino]methyl}benzyl)-2-{[(2-methylphenyl)imino]methyl}phenol typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 2-methylbenzaldehyde with aniline in the presence of an acid catalyst.
Hydroxylation: The resulting imine is then hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide or a peracid.
Coupling reaction: The hydroxylated imine is then coupled with another molecule of 2-methylbenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress and inflammation.
Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in this area.
Medicine
Drug Development: Its unique structure makes it a potential lead compound for the development of new therapeutic agents, particularly for diseases involving oxidative stress and inflammation.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its ability to undergo various substitution reactions.
Polymer Production: It can be incorporated into polymer chains to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-{[(2-methylphenyl)imino]methyl}benzyl)-2-{[(2-methylphenyl)imino]methyl}phenol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imine groups can interact with nucleophilic sites on proteins, leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxy-3-{[(phenyl)imino]methyl}benzyl)-2-{[(phenyl)imino]methyl}phenol
- 4-(4-Hydroxy-3-{[(2-chlorophenyl)imino]methyl}benzyl)-2-{[(2-chlorophenyl)imino]methyl}phenol
Uniqueness
The presence of the 2-methylphenyl groups in 4-(4-Hydroxy-3-{[(2-methylphenyl)imino]methyl}benzyl)-2-{[(2-methylphenyl)imino]methyl}phenol imparts unique steric and electronic properties that differentiate it from similar compounds. These properties can influence its reactivity and interactions with biological targets, making it a compound of particular interest for further research.
Properties
Molecular Formula |
C29H26N2O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(2-methylphenyl)iminomethyl]phenyl]methyl]-2-[(2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C29H26N2O2/c1-20-7-3-5-9-26(20)30-18-24-16-22(11-13-28(24)32)15-23-12-14-29(33)25(17-23)19-31-27-10-6-4-8-21(27)2/h3-14,16-19,32-33H,15H2,1-2H3 |
InChI Key |
IPBJBDFQJSIJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=CC=C4C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.